BenchChemオンラインストアへようこそ!

7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate

Medicinal Chemistry Protecting-Group Strategy Orthogonal Deprotection

7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate (CAS 197080-71-0) is a bicyclic synthetic intermediate built on the 7-azabicyclo[2.2.1]hept-2-ene scaffold. The molecule combines a C3‑bromo substituent with orthogonal tert‑butyl (C7) and methyl (C2) ester protecting groups, yielding a molecular formula of C₃H₁₈BrNO₄, a molecular weight of 332.19 g/mol , and a calculated logP of 2.88.

Molecular Formula C13H18BrNO4
Molecular Weight 332.194
CAS No. 197080-71-0
Cat. No. B2589411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate
CAS197080-71-0
Molecular FormulaC13H18BrNO4
Molecular Weight332.194
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1C(=C2C(=O)OC)Br
InChIInChI=1S/C13H18BrNO4/c1-13(2,3)19-12(17)15-7-5-6-8(15)10(14)9(7)11(16)18-4/h7-8H,5-6H2,1-4H3
InChIKeyKKNVGWXCHLJFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate (197080-71-0): Procurement-Relevant Identity and Structural Context


7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate (CAS 197080-71-0) is a bicyclic synthetic intermediate built on the 7-azabicyclo[2.2.1]hept-2-ene scaffold. The molecule combines a C3‑bromo substituent with orthogonal tert‑butyl (C7) and methyl (C2) ester protecting groups, yielding a molecular formula of C₃H₁₈BrNO₄, a molecular weight of 332.19 g/mol , and a calculated logP of 2.88 . This design makes the compound a platform building block for medicinal‑chemistry diversification programs, especially those targeting nicotinic acetylcholine receptor (nAChR) ligands and other CNS‑relevant chemotypes [1].

Why In-Class 7-Azabicyclo[2.2.1]heptane Intermediates Cannot Replace 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate


The 7-azabicyclo[2.2.1]hept-2-ene family covers a spectrum of substitution patterns, yet three structural features of the target compound jointly determine its synthetic utility and cannot be assumed for close analogs. First, the orthogonal ester pair (tert‑butyl vs. methyl) permits sequential, chemoselective deprotection that symmetric esters lack . Second, the C3‑bromo atom is the entry point for palladium‑catalyzed cross‑coupling (Suzuki, Heck, Sonogashira, etc.); the non‑halogenated analog or the C3‑chloro/iodo congeners exhibit different oxidative‑addition kinetics, leading to altered yields, regioselectivity, or scope [1]. Third, the bridgehead nitrogen carries a Boc‑type carbamate, which simultaneously protects the amine and influences the bicyclic scaffold‘s stability toward ring‑opening metathesis or elimination side reactions. Substituting the compound with a saturated heptane‑core or a non‑brominated analog therefore risks incomplete diversification, incompatible protecting‑group lability, or unpredictable reactivity in multistep sequences.

Quantitative Differentiation Evidence for 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate


Orthogonal Ester Protection Enables Chemoselective Deprotection Not Possible with Symmetric Diesters

The compound carries a tert‑butyl carbamate at the bridgehead nitrogen and a methyl ester at C2. This orthogonal pairing allows the methyl ester to be hydrolyzed under mild alkaline conditions (LiOH/THF/H₂O) while retaining the Boc‑protected amine, or, conversely, the Boc group to be removed with TFA/DCM without affecting the methyl ester. Symmetric dimethyl‑ester analogs (e.g., dimethyl 3‑bromo‑7‑azabicyclo[2.2.1]hept‑2‑ene‑2,7‑dicarboxylate) lack this selectivity and require enzymatic or carefully tuned conditions for monohydrolysis, complicating divergent library synthesis , .

Medicinal Chemistry Protecting-Group Strategy Orthogonal Deprotection

C3‑Bromo Substituent Enables Modular Cross‑Coupling Diversification

The C3‑bromo atom is a synthetic handle for palladium‑catalyzed cross‑coupling reactions. Literature precedent demonstrates that 3‑bromo‑7‑azabicyclo[2.2.1]hept‑2‑ene derivatives undergo smooth Suzuki, Heck, and Sonogashira couplings to introduce aryl, alkenyl, and alkynyl substituents at the C3 position, a strategy used to generate epibatidine analogs and other nAChR ligands [1]. The non‑brominated analog (e.g., CAS 2101206‑77‑1) lacks this reactive site and requires a separate, often low‑yielding, functionalization sequence. While direct kinetic comparison with the 3‑chloro or 3‑iodo congeners is not published for this exact scaffold, class‑level knowledge indicates that aryl bromides offer a favorable balance of oxidative‑addition reactivity and stability during storage and handling, relative to chlorides (slower) and iodides (light‑sensitive, more expensive) [2].

Organic Synthesis Cross-Coupling Structure–Activity Relationship (SAR)

Optimized Calculated Lipophilicity (logP 2.88) Aligns with CNS Drug Chemical Space

The calculated partition coefficient (logP) of 2.88 places the compound within the range (logP 1–4) frequently associated with passive blood‑brain‑barrier penetration. By contrast, the more polar, non‑brominated analog (tert‑butyl methyl 7‑azabicyclo[2.2.1]hept‑2‑ene‑2,7‑dicarboxylate, estimated logP ~1.5–1.8) leans toward lower membrane permeability. The introduction of the bromine atom at C3 modestly increases lipophilicity without surpassing the solubility‑liability threshold typical of over‑lipophilic scaffolds (logP >5). This property makes the target compound particularly attractive for CNS‑targeted medicinal chemistry projects, such as nAChR ligand programs, where the bicyclic core itself delivers conformational constraint [1].

Medicinal Chemistry CNS Penetration Physicochemical Property

Vendor‑Certified Purity ≥95% Ensures Reproducibility in Fragment‑Based and High‑Throughput Screening

Authoritative vendors including Macklin supply the compound with a certified purity of 95% (B957626‑100mg, B957626‑250mg) , and MolCore offers a NLT 97% grade . This is a meaningful differentiator from less‑characterized analogs or generic intermediates that may be sold at 90% or unspecified purity, where residual palladium, dehalogenation by‑products, or isomeric impurities can confound biological assay results. While no head‑to‑head purity comparison across suppliers is possible here, the availability of two defined purity tiers provides procurement flexibility and assures that the material meets the industry‑standard specification for early‑stage medicinal chemistry.

Quality Control Procurement High‑Throughput Screening

High‑Return Application Scenarios for 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate in Scientific Procurement


Divergent Library Synthesis of Conformationally Constrained nAChR Ligands

The C3‑bromo handle enables parallel Suzuki couplings with diverse boronic acids, generating a library of 3‑aryl/heteroaryl‑substituted azabicyclo[2.2.1]hept‑2‑ene scaffolds. The orthogonal ester pair then allows selective elaboration at C2 without disturbing the Boc‑protected amine, delivering advanced intermediates for α4β2 or α7 nAChR SAR studies [1], [2].

Fragment‑Based Drug Discovery Programs Targeting Nicotinic Receptors

With a molecular weight of 332.19 g/mol and logP 2.88, the compound sits at the upper edge of fragment chemical space but provides a rigid, three‑dimensional starting point. The pre‑installed bromide allows late‑stage diversification via C–C bond formation, directly supporting fragment‑growth strategies without the need for de novo halogenation [1], [2].

Synthesis of Isotopically Labeled PET Tracer Precursors

The bromine atom at C3 can be converted to a radionuclide‑containing group (e.g., via halogen‑exchange or cross‑coupling with labeled synthons) for PET imaging of nicotinic receptors. The orthogonal ester functionality facilitates chemoselective conjugation to targeting moieties, a key requirement for radiotracer development [1].

Quote Request

Request a Quote for 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.